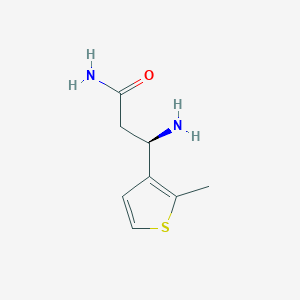
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophene and ®-3-aminopropanoic acid.
Formation of Intermediate: The 2-methylthiophene is subjected to a halogenation reaction to introduce a halogen atom at the 3-position, forming 3-halo-2-methylthiophene.
Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.
Pathway Modulation: Affecting specific biochemical pathways, leading to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.
(3R)-3-Amino-3-(2-thienyl)propanamide: Similar structure with a thiophene ring but without the methyl group.
Uniqueness
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is unique due to the presence of the 2-methylthiophene ring, which imparts distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
QTGVGSQOBJQZAD-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=CS1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CC1=C(C=CS1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















